molecular formula C5H5ClN4O B12915884 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde CAS No. 18740-20-0

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde

Cat. No.: B12915884
CAS No.: 18740-20-0
M. Wt: 172.57 g/mol
InChI Key: FJRYLFSXNGBELH-UHFFFAOYSA-N
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Description

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral to many biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is quenched with ice water and hydrolyzed at elevated temperatures to yield the target compound . Another method involves using alcohols to quench the reaction, followed by neutralization with ammonia water .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate can reach up to 82%, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and fused heterocyclic compounds .

Scientific Research Applications

2,4-Diamino-6-chloropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its antibacterial effects .

Properties

IUPAC Name

2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYLFSXNGBELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295639
Record name 2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18740-20-0
Record name NSC103519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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